molecular formula C8H10N6O B3371473 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide CAS No. 7051-65-2

3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide

Cat. No.: B3371473
CAS No.: 7051-65-2
M. Wt: 206.21 g/mol
InChI Key: SWDQJISRLBZBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Aminopurin-9-yl)propanamide is a chemical compound . Unfortunately, there is limited information available about this compound .


Synthesis Analysis

The synthesis of purin-6-yl derivatives, which could be related to the synthesis of 3-(6-Aminopurin-9-yl)propanamide, is typically performed by aromatic nucleophilic substitution of the respective 6-halopurines under the conditions of acidic or basic catalysis or without additional activators/catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of amides in general can be applied to 3-(6-Aminopurin-9-yl)propanamide. Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of six or fewer carbon atoms are soluble in water . The specific properties of 3-(6-Aminopurin-9-yl)propanamide, such as its density, melting point, and boiling point, are not explicitly mentioned in the search results .

Mechanism of Action

Target of Action

The primary target of “3-(6-Aminopurin-9-yl)propanamide” is Catechol O-methyltransferase . This enzyme plays a crucial role in the metabolism of catecholamines, which are neurotransmitters that regulate the body’s response to stress.

Mode of Action

It is believed to interact with its target enzyme, leading to changes in the metabolism of catecholamines .

Biochemical Pathways

The biochemical pathways affected by “3-(6-Aminopurin-9-yl)propanamide” are likely related to the metabolism of catecholamines. These pathways play a key role in various physiological processes, including the body’s response to stress .

Pharmacokinetics

These properties, which include absorption, distribution, metabolism, and excretion (adme), can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of “3-(6-Aminopurin-9-yl)propanamide” are likely related to its impact on catecholamine metabolism. By influencing this process, the compound may affect various physiological responses, including the body’s reaction to stress .

Biochemical Analysis

Biochemical Properties

3-(6-Aminopurin-9-yl)propanamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine receptors, particularly the A3 receptor, where it acts as an agonist . This interaction is significant because adenosine receptors are involved in various physiological processes, including inflammation, immune response, and cell proliferation. The binding of 3-(6-Aminopurin-9-yl)propanamide to these receptors can modulate these processes, making it a compound of interest for therapeutic applications.

Cellular Effects

The effects of 3-(6-Aminopurin-9-yl)propanamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with adenosine receptors can lead to changes in cyclic AMP (cAMP) levels, which in turn affects gene expression and cellular metabolism . Additionally, 3-(6-Aminopurin-9-yl)propanamide has been shown to impact cell proliferation and viability, making it a potential candidate for cancer research and treatment.

Molecular Mechanism

At the molecular level, 3-(6-Aminopurin-9-yl)propanamide exerts its effects through binding interactions with biomolecules. Its role as an adenosine receptor agonist involves binding to the receptor and activating it, leading to downstream signaling events This activation can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular responses

Dosage Effects in Animal Models

The effects of 3-(6-Aminopurin-9-yl)propanamide vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cell proliferation and immune response . At higher doses, toxic or adverse effects may occur, including potential impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

3-(6-Aminopurin-9-yl)propanamide is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase, which plays a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are areas of active research, with studies indicating that it can influence the levels of key metabolites involved in energy production and cellular signaling.

Properties

IUPAC Name

3-(6-aminopurin-9-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c9-5(15)1-2-14-4-13-6-7(10)11-3-12-8(6)14/h3-4H,1-2H2,(H2,9,15)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDQJISRLBZBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315181
Record name 3-(6-aminopurin-9-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7051-65-2
Record name NSC292932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-aminopurin-9-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide
Reactant of Route 2
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide
Reactant of Route 3
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide
Reactant of Route 4
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide
Reactant of Route 5
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide
Reactant of Route 6
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.